N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,4-dimethoxybenzamide - 476633-98-4

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,4-dimethoxybenzamide

Catalog Number: EVT-3133274
CAS Number: 476633-98-4
Molecular Formula: C22H19N3O3
Molecular Weight: 373.412
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(2-(2,4-Dichlorophenyl)-4-oxoquinazolin-3(4H)-yl)benzenesulfonic Acid

Compound Description: This compound is a quinazolinone derivative synthesized using microwave irradiation. The research aimed to investigate the impact of the sulfonate functional group on reaction completion time compared to the synthesis of 2-(2,4-dichlorophenyl)-3-phenylquinazolin-4(3H)-one. [] The study found that the presence of the sulfonate group hindered the reaction between 2-(2,4-dichlorophenyl)-4H-benzo[d][1,3]oxazin-4-one and sulfanilic acid, significantly affecting the reaction kinetics. []

2-(2,4-Dichlorophenyl)-3-phenylquinazolin-4(3H)-one

Compound Description: This quinazolinone derivative served as a reference point in the study comparing reaction times with and without the sulfonate functional group. []

4,4’-Sulfonylbis(N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)aniline (9)

Compound Description: Compound 9 is a bis-benzimidazole derivative synthesized and evaluated for its cytotoxic activity against human cancer cell lines MCF-7 (breast cancer) and HT-29 (colon cancer) using the MTT assay. [] This compound displayed potent cytotoxic activity. []

N-bis(2-(benzo[d]oxazol-2-yl)-ethyl)-6-phenyl-1,3,5-triazine-2,4-diamine (13)

Compound Description: Compound 13 belongs to the benzoxazole class and was synthesized and evaluated for cytotoxic activity against MCF-7 and HT-29 cancer cell lines using the MTT assay. [] This compound demonstrated potent cytotoxic activity. []

N-bis(2-(1H-benzo[d]imidazol-2-yl)ethyl)-6-phenyl-1,3,5-triazine-2,4-diamine (15)

Compound Description: Compound 15, a bis-benzimidazole derivative, was synthesized and evaluated for its cytotoxic activity against MCF-7 and HT-29 cancer cell lines using the MTT assay. [] The compound exhibited potent cytotoxic activity. []

N-tris(2-1H-benzo[d]imidazol-2-yl)ethyl)-1,3,5-triazine-2,4,6-triamine (21)

Compound Description: Compound 21, a tris-benzimidazole derivative, was synthesized and evaluated for its cytotoxic activity against MCF-7 and HT-29 cancer cell lines using the MTT assay, exhibiting potent cytotoxic activity. []

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide (15)

Compound Description: This compound is a quinoline acrylamide derivative exhibiting significant cytotoxic activity against the breast cancer cell line MCF7. [] Its IC50 value was determined to be 29.8 μmol L−1, indicating higher potency compared to the reference drug doxorubicin. []

3-oxo-N-(quinolin-3-yl)-3H-benzol[f] chromene-2-carboxamide (27)

Compound Description: This compound is a quinoline derivative with a chromene-3-carboxamide moiety and exhibited potent cytotoxic activity against the MCF7 breast cancer cell line. [] Its IC50 value was determined to be 39.0 μmol L−1, demonstrating significant potency. []

2-cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamide (7)

Compound Description: This compound is a quinoline acrylamide derivative that displayed significant cytotoxic activity against the MCF7 breast cancer cell line, with an IC50 value of 40.0 μmol L−1. []

2-cyano-5-(4-(dimethyl-amino) phenyl)-N-(quinolin-3-yl) penta-2,4-dienamide (19)

Compound Description: This compound is a quinoline derivative exhibiting potent cytotoxic activity against the MCF7 breast cancer cell line, with an IC50 value of 40.4 μmol L−1. []

Properties

CAS Number

476633-98-4

Product Name

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,4-dimethoxybenzamide

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide

Molecular Formula

C22H19N3O3

Molecular Weight

373.412

InChI

InChI=1S/C22H19N3O3/c1-27-16-11-12-17(20(13-16)28-2)22(26)23-15-9-7-14(8-10-15)21-24-18-5-3-4-6-19(18)25-21/h3-13H,1-2H3,(H,23,26)(H,24,25)

InChI Key

FTPMCWPNLDTGMY-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.